2-chloro-5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde
Overview
Description
2-chloro-5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde is a useful research compound. Its molecular formula is C16H10ClFN2O3S and its molecular weight is 364.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methodologies
New Synthesis of Fluorinated Pyrroles : A method for synthesizing various new 3-fluorinated pyrroles has been developed. This includes compounds similar to the specified chemical, highlighting its importance in creating novel fluorinated pyrrole derivatives (Surmont et al., 2009).
Synthesis of Pyrazolo[4,3-c]pyridines : Research demonstrates the use of similar compounds in Sonogashira-type cross-coupling reactions, leading to the formation of pyrazolo[4,3-c]pyridines. This application is vital for the development of new heterocyclic compounds (Vilkauskaitė et al., 2011).
Potassium-Competitive Acid Blocker Development : A novel pyrrole derivative, closely related to the specified compound, has been identified as a potent potassium-competitive acid blocker (P-CAB), demonstrating its potential in treating gastroesophageal reflux disease and other acid-related diseases (Arikawa et al., 2012).
Formation of Semicarbazato Complexes : The compound plays a role in the synthesis of Schiff bases, which then react to form semicarbazato complexes of oxotungsten(VI), illustrating its utility in complex coordination chemistry (Kanoongo et al., 1990).
Synthesis of N-Substituted Pyrazolines : The compound is used in the synthesis of pyrazolines, demonstrating its importance in creating diverse heterocyclic compounds for potential applications in medicinal chemistry (Loh et al., 2013).
Biological Activity and Applications
Antimicrobial Activity of Schiff Bases : Chitosan Schiff bases synthesized from derivatives of the compound have shown significant antimicrobial activity, indicating its potential in the development of new antimicrobial agents (Hamed et al., 2020).
Antimicrobial Activity of Novel Derivatives : Synthesis of new heterocyclic compounds based on the pyrazole derivative has led to compounds with excellent to good antibacterial activity, underscoring the chemical's relevance in antimicrobial research (Mistry et al., 2016).
Antitumor Activities of Thiosemicarbazone Derivatives : Thiosemicarbazone derivatives synthesized from the compound have shown promising in vitro antitumor activities, highlighting its potential in cancer treatment (Hernández et al., 2020).
Properties
IUPAC Name |
2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2O3S/c17-16-11(10-21)8-15(13-5-1-2-6-14(13)18)20(16)24(22,23)12-4-3-7-19-9-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULSPCVQLYQJRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(N2S(=O)(=O)C3=CN=CC=C3)Cl)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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